Welcome to the BenchChem Online Store!
molecular formula C9H10BrNO B3248414 N-[2-(4-bromophenyl)ethyl]formamide CAS No. 186390-59-0

N-[2-(4-bromophenyl)ethyl]formamide

Cat. No. B3248414
M. Wt: 228.09 g/mol
InChI Key: MVBSTLOVKYCSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08871788B2

Procedure details

4-Bromo-phenethylamine (4.45 g, 22.25 mmol) was dissolved in ethyl formate (100 mL). 5 mg of TsOH was added. The clear colorless solution was heated in an oil bath to reflux for 16 h. The reaction solution was cooled to r.t, passed through a short silica gel plug, rinsed with ethyl acetate. The filtrate was evaporated to yield 5.1 g (100%) of the title compound as a liquid which became a solid on standing. MS: 230 (M+H+).
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mg
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH2:8])=[CH:4][CH:3]=1.CC1C=CC(S(O)(=O)=O)=CC=1.[CH:22](OCC)=[O:23]>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH:8][CH:22]=[O:23])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
BrC1=CC=C(CCN)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)OCC
Step Two
Name
Quantity
5 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The clear colorless solution was heated in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
WASH
Type
WASH
Details
rinsed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.